N-Methylnaltrindole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

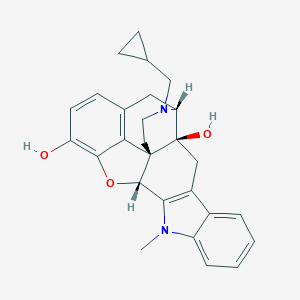

N-Methylnaltrindole, also known as this compound, is a useful research compound. Its molecular formula is C27H28N2O3 and its molecular weight is 428.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Morphinans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of N-Methylnaltrindole

The synthesis of this compound has evolved significantly, aiming to enhance yield and efficiency for clinical applications. The updated synthesis methods focus on automation and the elimination of cumbersome protecting groups.

Recent Innovations in Synthesis

- Protecting Group-Free Approach : Recent studies have developed a method that eliminates the need for a benzyl protecting group, which simplifies the synthesis process. This new method has shown improved radiochemical yields, making it more suitable for clinical use .

- Automated Synthesis : The fully automated synthesis process takes approximately 45 minutes and achieves a radiochemical purity of 97% with good activity yield (49 ± 8 mCi) and molar activity (3,926 ± 326 Ci/mmol) .

Functional Activities of this compound

This compound exhibits a range of functional activities at the DOR, which are critical for understanding its pharmacological potential.

Binding Affinity and Functional Activity

The binding affinities and functional activities of various N-substituted naltrindole derivatives, including MeNTI, have been extensively studied. The following table summarizes key findings:

| Compound | Ki (DOR) nM | Ki (MOR) nM | Ki (KOR) nM | EC50 nM | Emax % |

|---|---|---|---|---|---|

| MeNTI | 0.457 | 30.7 | 14.7 | ND | 7.50 |

| SYK-839 | ND | ND | ND | 4.66 | 100 |

| SYK-901 | ND | ND | ND | 114 | −100 |

Key Observations :

- MeNTI shows high selectivity for DOR over mu and kappa opioid receptors.

- Certain derivatives exhibit full agonist or inverse agonist activities depending on their specific N-substituents .

Imaging Applications

One of the most promising applications of this compound is in positron emission tomography (PET) imaging to visualize DORs in vivo.

Clinical Research Insights

- Neuroimaging Studies : Clinical trials utilizing [^11C]MeNTI have demonstrated its efficacy in quantifying DORs in the human brain. This imaging capability is crucial for understanding various neurological conditions and the role of opioid receptors in pain management .

- Potential for Drug Development : The ability to visualize DORs can aid in the development of new therapeutic agents targeting opioid receptors, potentially leading to better pain management strategies with fewer side effects .

Case Studies

Several case studies highlight the applications of this compound in research:

- Study on Opioid Receptor Dynamics : A study investigated the binding dynamics of MeNTI in healthy subjects, revealing insights into receptor occupancy and its correlation with analgesic effects .

- Pharmacological Profiling : Research on various naltrindole derivatives has provided valuable data on how modifications influence receptor interaction, paving the way for tailored drug design targeting specific receptor subtypes .

Propriétés

Numéro CAS |

111555-57-8 |

|---|---|

Formule moléculaire |

C27H28N2O3 |

Poids moléculaire |

428.5 g/mol |

Nom IUPAC |

(1S,2S,13R,21R)-22-(cyclopropylmethyl)-11-methyl-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |

InChI |

InChI=1S/C27H28N2O3/c1-28-19-5-3-2-4-17(19)18-13-27(31)21-12-16-8-9-20(30)24-22(16)26(27,25(32-24)23(18)28)10-11-29(21)14-15-6-7-15/h2-5,8-9,15,21,25,30-31H,6-7,10-14H2,1H3/t21-,25+,26+,27-/m1/s1 |

Clé InChI |

CRTCCMARDBQOKA-NVSKSXHLSA-N |

SMILES |

CN1C2=CC=CC=C2C3=C1C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 |

SMILES isomérique |

CN1C2=CC=CC=C2C3=C1[C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 |

SMILES canonique |

CN1C2=CC=CC=C2C3=C1C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 |

Synonymes |

N-methylnaltrindole |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.